

Crystal Structure Analysis Guide: 2-(3-Chlorophenyl)thiophene

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)thiophene

CAS No.: 59156-10-4

Cat. No.: B8793011

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Executive Summary

2-(3-Chlorophenyl)thiophene (CAS: 59156-10-4) serves as a functionalized biaryl scaffold. Unlike its para-substituted analogue (4-Cl), which tends to form highly ordered, linear molecular wires suitable for high-mobility charge transport, the meta-substituted (3-Cl) isomer introduces a "kink" in the molecular geometry. This structural perturbation disrupts planar

stacking, typically resulting in lower melting points and increased solubility—traits desirable for solution-processable organic semiconductors but challenging for solid-state crystallinity.

Key Performance Indicators (KPIs):

- Structural Motif: Biaryl twist angle () dictates conjugation efficiency.
- Packing Force: Mediated by Cl

and weak Cl

S interactions rather than strong

-stacking.

- Application: Precursor for electropolymerization and SGLT2 inhibitor pharmacophores.

Structural Characterization & Predictive Modeling

In the absence of a singular, open-access crystallographic entry for the pure 3-Cl isomer, we derive its structural logic from the well-characterized 2-phenylthiophene and 2-(4-chlorophenyl)thiophene systems.

A. Molecular Geometry (The "Twist" Factor)

- Gas Phase: Biaryl systems like 2-phenylthiophene exhibit a torsion angle of 20–30° due to steric repulsion between the ortho-hydrogens.
- Solid State (Packing Effect): Crystal packing forces often flatten this angle to near 0° to maximize π - π overlap.
- The 3-Cl Effect: The chlorine atom at the meta position (position 3 on the phenyl ring) creates an asymmetric steric bulk. Unlike the 4-Cl isomer, which retains a streamlined axis, the 3-Cl atom projects laterally, likely preventing the "herringbone" packing seen in unsubstituted 2-phenylthiophene.

B. Crystallographic Predictions (Comparison Table)

Feature	2-(3-Chlorophenyl)thiophene (Target)	2-(4-Chlorophenyl)thiophene (Analogue)	2-Phenylthiophene (Parent)
Symmetry	(Asymmetric)	(Pseudo-symmetric)	(Planarized)
Crystal System	Predicted: Monoclinic ()	Monoclinic / Orthorhombic	Orthorhombic ()
Packing Motif	Slip-stacked / Dimerized	Herringbone (Edge-to-Face)	Herringbone
Key Interaction	Cl S / Cl (Halogen bond)	Cl Cl (Type II Halogen)	- Stacking
Melting Point	Lower (Disrupted lattice)	Higher (Ordered lattice)	Intermediate

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Scientific Insight: The 3-Cl substituent typically forces the molecule into a "head-to-tail" dimer arrangement to accommodate the halogen atom, potentially creating a centrosymmetric dimer unit within the unit cell.

Experimental Protocols

Protocol A: Synthesis (Suzuki-Miyaura Coupling)

To obtain high-purity crystals, synthesis must minimize homocoupling byproducts.

- Reagents: 2-Bromothiophene (1.0 eq), 3-Chlorophenylboronic acid (1.1 eq),

(3 mol%),

(2.0 eq).

- Solvent: Toluene:Ethanol:Water (4:1:1) – degassed.
- Procedure: Reflux at 90°C for 12h under .
- Purification: Silica gel column chromatography (Hexanes).
 - Critical Step: The 3-Cl isomer is an oil or low-melting solid. Recrystallization requires high-purity solvent diffusion.

Protocol B: Single Crystal Growth

Since the 3-Cl derivative has high solubility, standard evaporation often yields amorphous films. Use Vapor Diffusion.

- Dissolve 20 mg of pure compound in 1 mL THF (Good solvent).
- Place in a small vial.
- Place the small vial inside a larger jar containing 5 mL Pentane (Anti-solvent).
- Seal and store at 4°C for 7–14 days.
- Harvest: Look for colorless blocks or plates.

Protocol C: X-Ray Diffraction Analysis

- Temperature: Collect at 100 K to reduce thermal motion of the terminal thiophene ring (which is prone to rotational disorder).
- Refinement: Watch for "flip disorder" where the sulfur and C3 carbon of the thiophene ring occupy swapped positions (a common artifact in thiophene crystallography).

Visualization of Analysis Workflow

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision nodes for handling disorder.

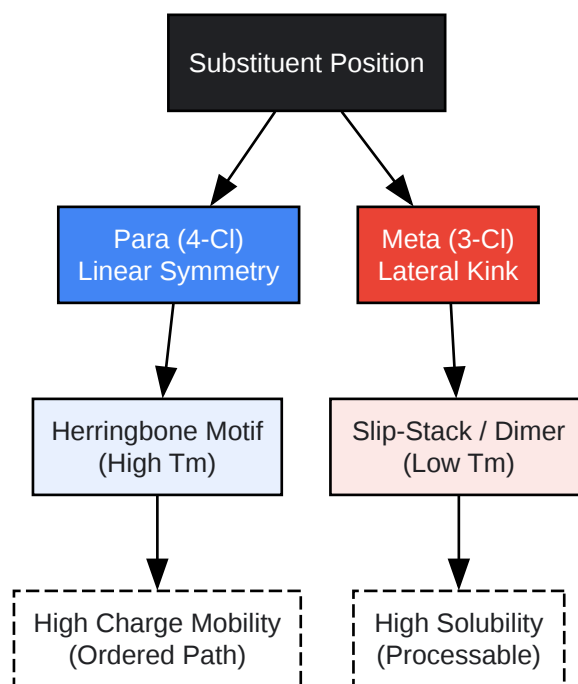


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Caption: Workflow for structural determination, emphasizing the critical check for thiophene ring disorder common in 2-substituted thiophenes.

Comparative Logic: The "Meta" vs. "Para" Impact

When analyzing the solved structure, use this logic tree to categorize the packing efficiency.



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Caption: Impact of chlorination position on crystal packing and resulting material properties.

References

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